1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol
CAS No.:
Cat. No.: VC16481745
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol -](/images/structure/VC16481745.png)
Specification
Molecular Formula | C11H21NO3 |
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Molecular Weight | 215.29 g/mol |
IUPAC Name | 1-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-2-ol |
Standard InChI | InChI=1S/C11H21NO3/c1-9(13)8-12-10-2-4-11(5-3-10)14-6-7-15-11/h9-10,12-13H,2-8H2,1H3 |
Standard InChI Key | HCXXAQUZQRWCGM-UHFFFAOYSA-N |
Canonical SMILES | CC(CNC1CCC2(CC1)OCCO2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,4-dioxaspiro[4.5]decan-8-yl core, a spirocyclic system comprising a cyclohexane ring fused to a 1,4-dioxolane ring. The spiro junction at position 8 connects to an amino-propan-2-ol side chain, introducing both amine and alcohol functional groups. This structure confers chirality, with stereochemical outcomes dependent on synthetic routes .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₁NO₃ | Calculated |
Molecular Weight | 215.29 g/mol | |
CAS Registry Number | 1155571-72-4 | |
Synonyms | 2-((1,4-Dioxaspiro[4.5]decan-8-yl)amino)propan-1-ol (isomer) |
The molecular formula was derived by combining the spirocyclic core (C₈H₁₂O₂) with the amino-propan-2-ol moiety (C₃H₉NO), accounting for hydrogen adjustments .
Synthesis and Manufacturing
Precursor Synthesis
The spirocyclic core 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) serves as a critical precursor. Its synthesis involves a ketalization reaction between dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol under acidic conditions, achieving a 97.8% yield using ionic liquid catalysts .
Reaction Conditions:
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Catalysts: 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazolium tetrafluoroborate
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Temperature: 110–132°C
Functionalization to Target Compound
The ketone group in 1,4-dioxaspiro[4.5]decan-8-one is converted to an amine via reductive amination. Reacting the ketone with isopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the secondary amine, followed by purification via column chromatography .
Table 2: Synthetic Pathway Overview
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Ketalization | Ethylene glycol, ionic liquids, 132°C | 97.8% |
2 | Reductive Amination | Isopropylamine, NaBH₃CN, MeOH | ~85%* |
*Theoretical yield inferred from analogous reactions .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s spirocyclic framework and polar functional groups influence its physical behavior:
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Melting Point: Estimated 70–80°C (analogous to 1,4-dioxaspiro[4.5]decan-8-one: 70–73°C) .
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Solubility: Miscible in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether), and 1050 cm⁻¹ (C-OH) .
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NMR: δ 1.5–2.1 ppm (cyclohexane protons), δ 3.6–4.0 ppm (dioxolane and alcohol protons) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s amine and alcohol groups make it a versatile intermediate for synthesizing analgesics and neuromodulators. For example, spirocyclic derivatives are explored as dopamine reuptake inhibitors, leveraging their ability to cross the blood-brain barrier .
Biochemical Probes
Functionalization with radiolabels (e.g., tritium) enables its use in autoradiography studies to map neurotransmitter receptors .
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